Tasisulam - 519055-62-0

Tasisulam

Catalog Number: EVT-283493
CAS Number: 519055-62-0
Molecular Formula: C11H6BrCl2NO3S2
Molecular Weight: 415.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tasisulam sodium, chemically known as 5-bromo-thiophene-2-sulfonic acid 2,4-dichlorobenzoylamide sodium salt, is a small molecule investigated for its potential as an antitumor agent. It falls under the class of acyl sulfonamides. Tasisulam is highly protein-bound, particularly to albumin, which influences its pharmacokinetic properties.

Future Directions
  • Optimizing Dosing Regimens: Due to its high albumin binding and potential for drug interactions, refining dosing strategies for Tasisulam remains an active area of research. Investigating albumin-tailored dosing, where the dose is adjusted based on individual patient albumin levels, is crucial for maximizing efficacy while minimizing the risk of toxicity.

  • Combination Therapies: Exploring the synergistic potential of Tasisulam in combination with other anticancer agents, particularly those targeting different pathways involved in tumor growth and survival, holds promise for enhancing its therapeutic efficacy.

  • Biomarker Development: Identifying biomarkers that can predict response to Tasisulam treatment would be highly beneficial for personalizing therapy and improving patient outcomes. Gene expression profiling and analysis of other potential biomarkers, such as DCAF15 expression levels in the context of SPLAM activity, warrant further investigation.

  • Structural Modifications: Developing novel Tasisulam analogues with improved pharmacological properties, such as enhanced potency, reduced toxicity, or altered pharmacokinetic profiles, remains a viable strategy for improving its therapeutic potential.

Indisulam (E7070)

Compound Description: Indisulam (E7070) is an aryl sulfonamide drug that has been extensively tested in patients with advanced-stage solid tumors. [] Similar to Tasisulam, it exhibits antiproliferative activity against various human cancer cell lines. [] Indisulam functions by inducing the degradation of the RNA splicing factor RBM39 through its interaction with the CUL4-DCAF15 E3 ubiquitin ligase complex. []

Chloroquinoxaline Sulfonamide (CQS)

Compound Description: Chloroquinoxaline Sulfonamide (CQS) is another clinically tested sulfonamide that demonstrates anticancer properties. [] Like Tasisulam, it disrupts precursor mRNA splicing by targeting RBM39 for degradation. []

Relevance: CQS, Tasisulam, and Indisulam belong to the same class of anticancer agents known as SPLAMs. [] They share a common mechanism of action by inducing RBM39 degradation through the DCAF15 pathway. []

LY186641 (Sulofenur)

Compound Description: LY186641, also known as Sulofenur, is a sulfonamide derivative that has undergone clinical investigation as an anticancer agent. [] Although its specific mechanism of action remains incompletely understood, transcriptional profiling studies suggest it may share similarities with Tasisulam and other sulfonamides. []

LY295501

Compound Description: LY295501 is a sulfonamide derivative that has been investigated for its anticancer properties. [] While its precise mechanism of action is not fully elucidated, transcriptional profiling data indicate it may share similarities with Tasisulam and other sulfonamide-based anticancer agents. []

E7820

Compound Description: E7820 is a sulfonamide derivative under investigation as an anticancer drug, currently in a phase II clinical trial in combination with cetuximab for patients with refractory metastatic colorectal cancer. [] Similar to Tasisulam, it induces reactive oxygen species production and mitochondria-mediated cellular apoptosis. []

Sulfonimidamide-Based Analog of Tasisulam

Compound Description: This novel analog, synthesized as part of a study to mitigate the side effects of Tasisulam, replaces the sulfonamide group with a sulfonimidamide group. [] It demonstrated comparable inhibitory effects on the proliferation of melanoma cell lines SKMel23 and A375 to Tasisulam. []

Relevance: This sulfonimidamide analog represents a structurally related compound to Tasisulam, designed to maintain antiproliferative activity while potentially reducing toxicity. [] The research suggests that modifications to the sulfonamide moiety could lead to improved therapeutic options. []

Tolbutamide

Compound Description: Tolbutamide is a known substrate of the cytochrome P450 enzyme CYP2C9, primarily used as a probe drug in drug interaction studies. [, , ] It is not structurally related to Tasisulam but plays a crucial role in understanding Tasisulam's pharmacokinetic properties. []

Relevance: Studies using Tolbutamide demonstrated that Tasisulam significantly inhibits CYP2C9 activity. [, , ] This interaction leads to a substantial increase in Tolbutamide exposure when co-administered with Tasisulam. [, , ] This finding has important clinical implications, highlighting the potential for drug interactions when Tasisulam is used with medications metabolized by CYP2C9. [, , ]

Sulfaphenazole

Compound Description: Sulfaphenazole is a known inhibitor of the cytochrome P450 enzyme CYP2C9. [, ] Like Tolbutamide, it is not structurally similar to Tasisulam but is used as a reference compound in pharmacokinetic modeling studies to understand and predict drug interactions related to CYP2C9 inhibition. [, ]

Relevance: Sulfaphenazole serves as a comparator to Tasisulam in physiologically based pharmacokinetic models that evaluate CYP2C9 inhibition. [, ] These models help predict potential drug interactions with Tasisulam and provide insights into its inhibitory potency towards CYP2C9. [, ]

Synthesis Analysis

Methods and Technical Details

The synthesis of tasisulam involves several chemical reactions that create the desired sulfonamide structure. A notable approach is the synthesis of sulfonimidamide-based analogs of tasisulam, which aims to enhance its antiproliferative effects while reducing toxicity. This method employs various synthetic techniques including:

  1. Formation of Sulfonimidamides: Utilizing sulfonyl chlorides and amines to create sulfonimidamides, which are structurally similar to tasisulam.
  2. Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield and purity.
  3. Characterization Techniques: Employing Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry for structural elucidation and confirmation of synthesized compounds .

The synthesis process is crucial for producing analogs that may offer improved therapeutic profiles compared to the original tasisulam compound.

Molecular Structure Analysis

Structure and Data

Tasisulam's molecular formula is C₁₄H₁₅N₃O₄S, which corresponds to a molecular weight of approximately 317.35 g/mol. The compound features a sulfonamide group attached to an aromatic ring system, contributing to its biological activity. The structure can be represented as follows:

  • Core Structure: An acyl-sulfonamide moiety linked to an aromatic system.
  • Functional Groups: Includes carbonyl (C=O), sulfonamide (–SO₂NH–), and various substituents that enhance its solubility and bioactivity.

The detailed structural analysis reveals the spatial arrangement of atoms, which plays a critical role in its interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

Tasisulam undergoes several chemical reactions that contribute to its pharmacological effects. Key reactions include:

  1. Metabolic Degradation: In vivo studies show that tasisulam is metabolized primarily in the liver, leading to various metabolites that may have differing biological activities.
  2. Interaction with Biological Targets: Tasisulam has been shown to inhibit mitotic processes in cancer cells, leading to apoptosis through intrinsic pathways. It disrupts cell cycle progression by causing G2-M phase accumulation .
  3. Antiangiogenic Activity: The compound also inhibits endothelial cell cord formation induced by growth factors like vascular endothelial growth factor, impacting tumor neovascularization .

These reactions are essential for understanding the compound's mechanism of action and therapeutic potential.

Mechanism of Action

Process and Data

Tasisulam exhibits a dual mechanism of action:

  1. Induction of Apoptosis: It activates the intrinsic apoptotic pathway by promoting cytochrome c release from mitochondria, leading to caspase-dependent cell death. This process is cell-cycle dependent, particularly affecting cells in the G2-M phase .
  2. Inhibition of Angiogenesis: Tasisulam disrupts signaling pathways involved in angiogenesis without directly blocking growth factor receptors, thus normalizing tumor vasculature while preventing excessive blood vessel formation .

This multifaceted mechanism distinguishes tasisulam from conventional chemotherapy agents.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tasisulam exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited water solubility.
  • Stability: The compound shows stability under acidic conditions but may degrade under prolonged exposure to basic environments.
  • Melting Point: Specific melting point data is not widely reported but is essential for determining handling conditions during synthesis.

These properties influence formulation strategies for drug delivery in clinical settings .

Applications

Scientific Uses

Tasisulam has significant applications in cancer research due to its unique pharmacological profile:

  • Antitumor Agent: Primarily investigated for treating metastatic melanoma and other solid tumors.
  • Research Tool: Used in preclinical studies to explore mechanisms of apoptosis and angiogenesis in cancer biology.
  • Development of Analog Compounds: Ongoing research aims to synthesize analogs with improved efficacy and reduced toxicity for clinical applications.

The continued exploration of tasisulam's properties may lead to advancements in cancer therapeutics and improved patient outcomes .

Properties

CAS Number

519055-62-0

Product Name

Tasisulam

IUPAC Name

N-(5-bromothiophen-2-yl)sulfonyl-2,4-dichlorobenzamide

Molecular Formula

C11H6BrCl2NO3S2

Molecular Weight

415.1 g/mol

InChI

InChI=1S/C11H6BrCl2NO3S2/c12-9-3-4-10(19-9)20(17,18)15-11(16)7-2-1-6(13)5-8(7)14/h1-5H,(H,15,16)

InChI Key

WWONFUQGBVOKOF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NS(=O)(=O)C2=CC=C(S2)Br

Solubility

Soluble in DMSO, not in water

Synonyms

LY 573636
LY-573636
LY573636
LY573636 sodium
N-((5-bromo-2-thienyl)sulfonyl)-2,4-dichlorobenzamide
tasisulam

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NS(=O)(=O)C2=CC=C(S2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.